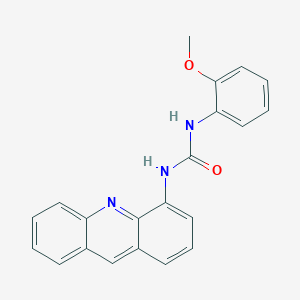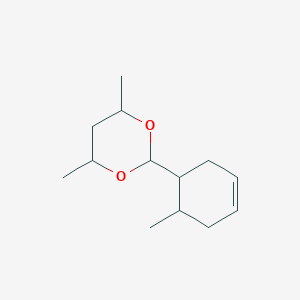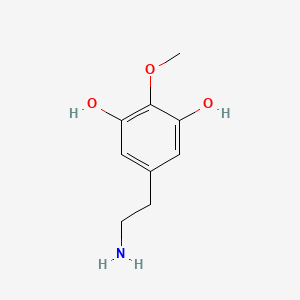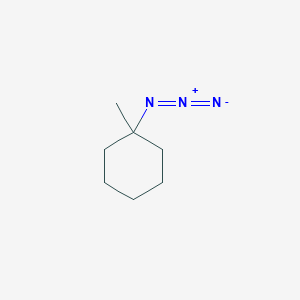
Magnesium--nickel (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium–nickel (1/2), also known as magnesium-nickel alloy, is a compound consisting of magnesium and nickel in a 1:2 ratio. This compound is of significant interest due to its unique properties, which include high strength, low density, and excellent corrosion resistance. These characteristics make it suitable for various applications in different fields, including materials science, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium–nickel (1/2) can be synthesized through various methods. One common approach is the stir casting route, where sub-micron nickel particulates are incorporated into a magnesium matrix. This method involves melting magnesium and adding nickel particulates while stirring to ensure uniform distribution. The mixture is then cooled to form the alloy .
Industrial Production Methods
In industrial settings, magnesium–nickel (1/2) is often produced using high-purity magnesium and nickel. The process involves melting the metals in a controlled environment to prevent contamination. The molten mixture is then cast into molds and allowed to solidify. This method ensures the production of high-quality magnesium–nickel (1/2) with consistent properties .
化学反应分析
Types of Reactions
Magnesium–nickel (1/2) undergoes various chemical reactions, including:
Oxidation: Magnesium in the alloy can oxidize to form magnesium oxide (MgO).
Reduction: Nickel can be reduced from its oxides to its metallic form.
Substitution: The alloy can participate in substitution reactions where magnesium or nickel atoms are replaced by other elements.
Common Reagents and Conditions
Common reagents used in reactions involving magnesium–nickel (1/2) include sulfuric acid, hydrochloric acid, and organic acids. These reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from reactions involving magnesium–nickel (1/2) include magnesium oxide, nickel oxide, and various nickel-magnesium compounds. These products are often used in further chemical processes or as materials in various applications .
科学研究应用
Magnesium–nickel (1/2) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The alloy is studied for its potential use in biomedical implants and devices, owing to its biocompatibility and corrosion resistance.
Medicine: Research is ongoing into its use in drug delivery systems and medical imaging.
Industry: Magnesium–nickel (1/2) is used in the production of lightweight, high-strength materials for the automotive and aerospace industries .
作用机制
The mechanism by which magnesium–nickel (1/2) exerts its effects is primarily through its structural and chemical properties. The alloy’s high strength and low density make it ideal for applications requiring lightweight yet durable materials. Additionally, its corrosion resistance is due to the formation of a protective oxide layer on the surface, which prevents further degradation .
相似化合物的比较
Similar Compounds
Magnesium-aluminum alloy: Similar in terms of lightweight and high strength but differs in corrosion resistance.
Nickel-cobalt alloy: Offers high strength and corrosion resistance but is denser than magnesium–nickel (1/2).
Magnesium-zinc alloy: Lightweight and strong but has different mechanical properties compared to magnesium–nickel (1/2).
Uniqueness
Magnesium–nickel (1/2) stands out due to its unique combination of properties, including high strength, low density, and excellent corrosion resistance. These characteristics make it suitable for a wide range of applications, from industrial manufacturing to biomedical devices .
属性
CAS 编号 |
12057-58-8 |
|---|---|
分子式 |
MgNi2 |
分子量 |
141.692 g/mol |
InChI |
InChI=1S/Mg.2Ni |
InChI 键 |
VXIIDOFRFOPQLJ-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Ni].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)



![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)


![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)
